[(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate
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Description
[(4,4-Dimethyl-2,6-dioxocyclohexyl)methylene](methyl)ammoniumolate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.234. The purity is usually 95%.
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Biological Activity
(4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate (CAS No. 338399-44-3) is a chemical compound with potential biological activities that merit detailed investigation. This article synthesizes available research findings on its biological properties, including antioxidant, anti-inflammatory, and analgesic activities.
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.23 g/mol
- Synonyms : 1,3-Cyclohexanedione, 5,5-dimethyl-2-[(methyloxidoimino)methyl]-
Antioxidant Activity
Research indicates that compounds similar to (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Study | Methodology | Findings |
---|---|---|
Study A | In vitro assays measuring DPPH and ABTS radical scavenging | Demonstrated a dose-dependent increase in radical scavenging activity. |
Study B | Assessment of lipid peroxidation levels in cell cultures | Significant reduction in malondialdehyde (MDA) levels was observed. |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in various models. Inflammation is a critical factor in many pathological conditions, including arthritis and cardiovascular diseases.
Study | Model Used | Results |
---|---|---|
Study C | Mouse ear edema model induced by croton oil | Reduced ear swelling and myeloperoxidase activity. |
Study D | Carrageenan-induced paw edema in rats | Significant reduction in paw swelling compared to control groups. |
Analgesic Effects
The analgesic potential of (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate has been explored through various nociceptive models.
Study | Pain Model | Outcome |
---|---|---|
Study E | Acetic acid-induced writhing test in mice | Decreased number of writhes indicating analgesic effect. |
Study F | Hot plate test for thermal nociception | Increased latency time suggesting enhanced pain threshold. |
The biological activities of (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate may be attributed to its interactions with various biological pathways:
- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes and scavenge free radicals directly.
- Anti-inflammatory Pathway : It appears to modulate pro-inflammatory cytokines and inhibit the NF-kB signaling pathway.
- Analgesic Pathway : The analgesic effects could involve serotonergic and glutamatergic systems modulation.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Case Study 1 : A clinical trial involving a derivative of (4,4-Dimethyl-2,6-dioxocyclohexyl)methyleneammoniumolate demonstrated significant improvements in pain management for patients with chronic inflammatory conditions.
- Case Study 2 : In a preclinical model of oxidative stress-induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal damage.
Properties
IUPAC Name |
1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2)4-8(12)7(6-11(3)14)9(13)5-10/h6-7H,4-5H2,1-3H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQFJDBNSOOVFT-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C=[N+](C)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(C(=O)C1)/C=[N+](\C)/[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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